N-(2-hydroxy-2-phenylethyl)-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide
Description
N-(2-hydroxy-2-phenylethyl)-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a synthetic coumarin-derived acetamide featuring a hydroxy-phenylethylamine side chain and a phenoxyacetamide linker. The coumarin core (2-oxo-2H-chromen-3-yl) is a privileged scaffold in medicinal chemistry due to its bioactivity, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C25H21NO5 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-(2-hydroxy-2-phenylethyl)-2-[4-(2-oxochromen-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C25H21NO5/c27-22(18-6-2-1-3-7-18)15-26-24(28)16-30-20-12-10-17(11-13-20)21-14-19-8-4-5-9-23(19)31-25(21)29/h1-14,22,27H,15-16H2,(H,26,28) |
InChI Key |
KYMVQHVYTYKCDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)C3=CC4=CC=CC=C4OC3=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(2-hydroxy-2-phenylethyl)-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide with structurally related coumarin-acetamide derivatives, focusing on synthesis, physicochemical properties, and bioactivity.
Structural Analogues and Substituent Effects
N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide (Compound 2) Synthesis: Prepared via acetylation of 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one with acetyl chloride in chloroform . Bioactivity: Serves as a precursor for N-substituted cinnamamides (e.g., 6a-j), which exhibit antimicrobial activity against bacterial and fungal strains . Key Difference: The thiazole ring enhances metabolic stability compared to the hydroxy-phenylethyl group in the target compound .
2-(Substituted amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamides (Compounds 5, 6, 13, 14) Synthesis: Derived from 2-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide via nucleophilic substitution with amines in DMF . Physicochemical Properties:
- Compound 5 : Yield 89%, m.p. 206–211°C, IR peaks at 2922 cm⁻¹ (C-H stretch) and 1715 cm⁻¹ (C=O) .
- Compound 13 : Yield 64%, m.p. 216–220°C, MS m/z 446.30 (M⁺) .
2-(Arylphenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamides (Compounds from ) Examples:
- 2-(4-Methoxyphenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide: Molecular weight 401.42 g/mol, ChemSpider ID 2395617 .
- 2-(2-Chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide: Features a chloro substituent enhancing lipophilicity . Key Difference: Methoxy and chloro groups modulate solubility and target affinity compared to the hydroxy-phenylethyl group in the target compound.
Pharmacological Profiles
Physicochemical and Analytical Data
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